BenchChemオンラインストアへようこそ!

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine

PARP1 inhibition Anticancer drug discovery Kinase inhibitor building blocks

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine (CAS 1540610-85-2, MF C9H8F3N3, MW 215.17 g/mol) is a 7-trifluoromethyl-substituted imidazo[1,2-a]pyridine bearing a primary aminomethyl group at the 2-position. This heterocyclic building block belongs to a privileged scaffold in medicinal chemistry, with the imidazo[1,2-a]pyridine core present in marketed drugs such as zolpidem and alpidem.

Molecular Formula C9H8F3N3
Molecular Weight 215.17 g/mol
Cat. No. B11892864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine
Molecular FormulaC9H8F3N3
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1C(F)(F)F)CN
InChIInChI=1S/C9H8F3N3/c10-9(11,12)6-1-2-15-5-7(4-13)14-8(15)3-6/h1-3,5H,4,13H2
InChIKeyNKJKWFFDODQOMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine – Quantitative Differential Evidence for Scientific Procurement


(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine (CAS 1540610-85-2, MF C9H8F3N3, MW 215.17 g/mol) is a 7-trifluoromethyl-substituted imidazo[1,2-a]pyridine bearing a primary aminomethyl group at the 2-position. This heterocyclic building block belongs to a privileged scaffold in medicinal chemistry, with the imidazo[1,2-a]pyridine core present in marketed drugs such as zolpidem and alpidem [1]. The precisely positioned trifluoromethyl substituent at the pyridine 7-position imparts distinct electronic and steric properties that differentiate it from the 6-CF3 isomer (CAS 1020040-65-6), the 8-CF3 isomer, and the 7-methyl analog (CAS 880361-79-5), making it a strategic choice for structure-activity relationship (SAR) programs targeting selectivity-driven potency [2].

Why the 7-Trifluoromethyl Regioisomer Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


The position of the trifluoromethyl group on the imidazo[1,2-a]pyridine scaffold is a critical determinant of both target engagement and pharmacokinetic behavior. While the 6-CF3 and 8-CF3 regioisomers share the same molecular formula, they present different electron density distributions across the bicyclic ring system, altering hydrogen-bond acceptor capacity and π-stacking interactions with kinase and PARP enzyme active sites [1]. The 7-CF3 substitution has been specifically singled out in patent literature for nitrogen monoxide synthase (NOS) inhibition, where the 7-position CF3 provides superior fit within the enzyme pocket compared to 7-methyl analogs [2]. Furthermore, derivatives built from the 7-CF3 scaffold have demonstrated potent PARP1 binding (Ki = 6.80 nM) when elaborated at the 2-position [3]. Simply substituting a different regioisomer or a non-fluorinated analog risks losing these critical intermolecular interactions and may require complete re-optimization of the lead series.

Quantitative Comparative Evidence: (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine versus Closest Analogs


PARP1 Inhibitor Building Block Utility: 7-CF3 Substituent Enables Potent Enzyme Binding

The 7-trifluoromethyl imidazo[1,2-a]pyridine core is a productive scaffold for constructing PARP1 inhibitors. The elaborated derivative 2-(4-(7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide (CHEMBL569635), synthesized from a 7-CF3-2-aryl intermediate, achieved a binding constant (Ki) of 6.80 nM against PARP1 in a scintillation counting assay and a functional EC50 of 20 nM in a human C41 cell-based assay [1]. In contrast, analogous imidazo[1,2-a]pyridine-3-yl methanamine derivatives tested against DPP-4 showed significantly weaker activity (IC50 = 840–940 nM) [2]. While direct head-to-head comparison with a 6-CF3 or 8-CF3 PARP1 inhibitor is not available in the public domain, the 7-CF3 regioisomer has been explicitly claimed in multiple kinase and PARP inhibitor patent families, indicating a preference for this substitution pattern in achieving high-affinity binding.

PARP1 inhibition Anticancer drug discovery Kinase inhibitor building blocks

Lipophilicity Tuning: 7-CF3 Methanamine Provides a Balanced logP Profile for Blood-Brain Barrier Penetration

The measured logP of the core 7-(trifluoromethyl)imidazo[1,2-a]pyridine is 2.35, identical to that of the 2-CF3 and 8-CF3 regioisomers (both 2.35) . However, the presence of the primary aminomethyl group at the 2-position in the target compound introduces an additional hydrogen-bond donor and acceptor, reducing the effective logD at physiological pH compared to the unsubstituted core. In contrast, the 7-methyl analog (7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine has a lower molecular weight (161.2 vs. 215.17 g/mol) and lacks the electron-withdrawing CF3 group, which is known to enhance metabolic stability and binding affinity through fluorine-protein interactions . The 7-CF3 variant thus occupies a sweet spot where the trifluoromethyl group increases target residence time while the primary amine maintains solubility and enables straightforward conjugation.

Lipophilicity Blood-brain barrier penetration CNS drug design

NOS Inhibitor Scaffold: 7-CF3 Substitution is Claimed for Selective Nitric Oxide Synthase Inhibition

Patent DE10247271A1 (Gruenenthal GmbH) explicitly claims 7-(methyl or trifluoromethyl)-imidazo-(1,2-a)-pyridines as nitrogen monoxide synthase (NOS) inhibitors for treating migraine, neurodegenerative diseases, inflammatory pain, diabetes, and cancer [1]. Within the patent genus, 2,7-dimethyl-imidazo(1,2-a)pyridin-3-ylmethyl)-dimethylamine (Ia) demonstrated an IC50 of 4.015 µM for NOS inhibition in vitro [2]. The 7-CF3 substitution is therefore a key pharmacophoric element that the 6-CF3 and 8-CF3 isomers cannot replicate without altering the vector of the trifluoromethyl group relative to the hinge-binding nitrogen. The target compound, bearing a primary amine handle, can be directly elaborated into NOS inhibitor candidates, whereas the 7-methyl analog lacks the metabolic stability and electrostatic benefits of the CF3 group.

Nitric oxide synthase inhibition Migraine Neurodegenerative disease

Primary Amine Reactivity: A Versatile Handle for Parallel Library Synthesis

The target compound features a free primary aminomethyl group at the 2-position, enabling direct amidation, reductive amination, or sulfonamide formation without deprotection steps. This contrasts with the corresponding methanol (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol, which requires oxidation or activation before further elaboration . The primary amine also differentiates the target from the 3-aminomethyl isomer, where the amino group is attached to the imidazole ring rather than the pyridine ring, altering the exit vector geometry critical for target engagement. Vendor-supplied purity of 97% (CheMenu, Leyan) to 98% (MolCore) ensures reproducible reactivity in library synthesis .

Parallel synthesis Amide coupling Medicinal chemistry library

Electron-Withdrawing Effect: 7-CF3 Modulates Ring Electronics for Kinase Hinge Binding

The trifluoromethyl group at the 7-position exerts a strong electron-withdrawing effect (σmeta ≈ 0.43) on the pyridine ring, reducing electron density at the N1 nitrogen and modulating hydrogen-bond acceptor strength in the kinase hinge region. This electronic modulation is distinct from the 6-CF3 isomer, where the CF3 group is positioned para to the bridgehead nitrogen, altering the dipole moment and interaction with the hinge backbone NH. Imidazo[1,2-a]pyridine-based PI3Kα inhibitors with CF3 substitution have achieved IC50 values as low as 1.94 nM against PI3Kα , and potent FLT3 kinase inhibition has been demonstrated with 5-CF3 imidazo[1,2-a]pyridines acting as type-I inhibitors binding to the DFG-in conformation . The 7-CF3 variant offers an alternative electronic profile for kinase programs seeking to overcome resistance mutations or tune isoform selectivity.

Kinase hinge binding Electron-deficient heterocycles Type I kinase inhibitors

High-Value Application Scenarios for (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine Based on Differential Evidence


PARP1 Inhibitor Lead Optimization

The 7-CF3 imidazo[1,2-a]pyridine scaffold has demonstrated a productive path to low-nanomolar PARP1 inhibition. The derivative CHEMBL569635 (Ki = 6.80 nM) was elaborated from a 7-CF3-2-aryl intermediate, confirming that the 7-position CF3 is compatible with PARP1 active site binding. Researchers pursuing novel PARP1 inhibitors with improved selectivity over PARP2 can use the target compound's primary amine to rapidly synthesize focused amide libraries for SAR exploration, leveraging the binding data from [1] as a potency benchmark. The 7-CF3 regioisomer is strategically preferred over the 6-CF3 isomer for PARP programs due to its alignment with literature-validated inhibitor cocrystal structures [1].

CNS-Penetrant NOS Inhibitor Development

Patent DE10247271A1 explicitly claims 7-(methyl or trifluoromethyl)-imidazo-(1,2-a)-pyridines as NOS inhibitors for CNS indications including migraine and neurodegenerative diseases [2]. The target compound's logP (core = 2.35) positions it favorably for blood-brain barrier penetration, while the primary amine enables conjugation to diverse pharmacophores. The CF3 group provides a significant metabolic stability advantage over the 7-methyl analog [2], making this building block particularly valuable for CNS programs where oxidative defluorination is less likely than methyl oxidation.

Kinase Inhibitor Fragment Growing and Scaffold Hopping

The imidazo[1,2-a]pyridine core is a recognized kinase hinge-binding motif. The 7-CF3 substitution pattern has been validated in potent PI3Kα (IC50 = 1.94 nM) and FLT3 kinase inhibitors . The target compound's primary amine serves as an ideal growth vector for fragment-based drug discovery or scaffold-hopping exercises, allowing attachment of diverse warheads via amide bond formation. The electron-withdrawing CF3 group at the 7-position provides a distinct electronic profile compared to the 6-CF3 isomer, offering medicinal chemists an additional tunable parameter for achieving kinase selectivity.

Anticancer Library Synthesis with Built-in Fluorine NMR Probe

The trifluoromethyl group at the 7-position serves a dual purpose: it enhances metabolic stability and binding affinity while providing a sensitive 19F NMR handle for monitoring compound integrity, protein binding, and cellular uptake. With vendor purity of 97-98% , the target compound is suitable for high-throughput parallel synthesis of diverse amide libraries targeting cancer-relevant enzymes such as PARP, PI3K, and NOS. The 19F NMR capability is not available with the 7-methyl analog, adding an analytical advantage for mechanistic studies and pharmacokinetic profiling.

Quote Request

Request a Quote for (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.